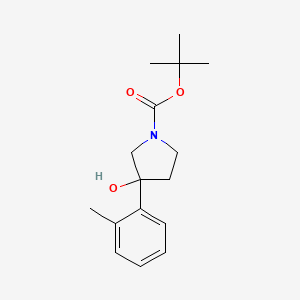
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester
Numéro de catalogue B3196317
Poids moléculaire: 277.36 g/mol
Clé InChI: CZDLPVBPERVIPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07951836B2
Procedure details


Prepared in analogy to Example A1 (a) from N-boc-3-pyrrolidinone and o-tolyl-magnesiumbromide to yield the title compound as an light yellow oil. MS (m/e): 278.2 (M+H+, 100%).
[Compound]
Name
Example A1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
o-tolyl-magnesiumbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:14]1([CH3:22])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Mg]Br>>[C:4]([O:3][C:1]([N:8]1[CH2:12][CH2:11][C:10]([OH:13])([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH3:22])[CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]
|
Inputs


Step One
[Compound]
|
Name
|
Example A1 ( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CC1)=O
|
Step Three
|
Name
|
o-tolyl-magnesiumbromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Br)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)(C1=C(C=CC=C1)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
